1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride
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Overview
Description
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride is a unique chemical compound with a molecular weight of 200.6 g/mol . It is known for its high purity and versatility in various research and development projects . This compound is particularly interesting due to its difluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride involves several steps. One common method includes the difluoromethylation process, which can be achieved through various routes such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to transfer the CF2H group to the desired site . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Reagents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents are commonly used. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in complex chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical research.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride can be compared with other similar compounds such as:
- 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxamide
- 1-Amino-3-(chloromethyl)cyclobutane-1-carboxamide
- 1-Amino-3-(bromomethyl)cyclobutane-1-carboxamide
These compounds share similar structural features but differ in their chemical properties and reactivity due to the presence of different substituents. The difluoromethyl group in this compound imparts unique properties that make it distinct from its analogs .
Properties
IUPAC Name |
1-amino-3-(difluoromethyl)cyclobutane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O.ClH/c7-4(8)3-1-6(10,2-3)5(9)11;/h3-4H,1-2,10H2,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLFLFDORVQIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)N)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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